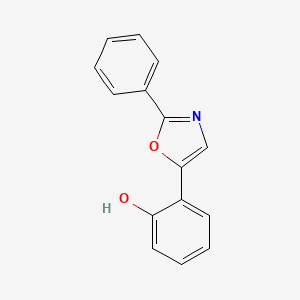

Phenol, 2-(2-phenyl-5-oxazolyl)-

Descripción

BenchChem offers high-quality Phenol, 2-(2-phenyl-5-oxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2-phenyl-5-oxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

103656-69-5 |

|---|---|

Fórmula molecular |

C15H11NO2 |

Peso molecular |

237.25 g/mol |

Nombre IUPAC |

2-(2-phenyl-1,3-oxazol-5-yl)phenol |

InChI |

InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)14-10-16-15(18-14)11-6-2-1-3-7-11/h1-10,17H |

Clave InChI |

ZUIWWDMDVBYWHG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3O |

Origen del producto |

United States |

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyphenyl)-5-phenyloxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(2-hydroxyphenyl)-5-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic routes, including the Robinson-Gabriel synthesis and its modern variations. The guide emphasizes the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that influence the reaction outcome. Furthermore, it includes a thorough characterization of the target molecule, supported by spectroscopic data, to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a common substructure in numerous naturally occurring compounds and has garnered significant attention within the chemical and pharmaceutical communities.[1] The oxazole ring system is a key pharmacophore in a wide range of biologically active molecules, exhibiting antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties.[2] The versatility of the oxazole scaffold also extends to materials science, where its derivatives are utilized as fluorescent dyes and in the development of polymeric materials.[3]

The target molecule, 2-(2-hydroxyphenyl)-5-phenyloxazole, incorporates two key functionalities: a phenolic hydroxyl group, which can participate in hydrogen bonding and act as a proton donor, and a phenyl group, which contributes to the molecule's overall aromaticity and potential for π-π stacking interactions. These features make it an attractive candidate for investigation in drug discovery programs and as a building block in the synthesis of more complex molecular architectures.

This guide will focus on the practical synthesis of 2-(2-hydroxyphenyl)-5-phenyloxazole, with a primary emphasis on the robust and widely applicable Robinson-Gabriel synthesis.

Synthetic Strategies: The Robinson-Gabriel Approach

The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century.[1][4] The core of this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[1][4][5] This methodology is particularly well-suited for the synthesis of 2,5-disubstituted oxazoles, such as the target molecule.

The general synthetic pathway can be envisioned as a two-step process:

-

Formation of the 2-Acylamino-ketone Intermediate: This key intermediate is typically prepared by the acylation of an α-amino ketone. For the synthesis of 2-(2-hydroxyphenyl)-5-phenyloxazole, this intermediate would be N-(2-oxo-2-phenylethyl)salicylamide, also known as 2-hydroxy-N-phenacylbenzamide. This can be achieved through the reaction of salicylamide with a phenacyl halide, such as phenacyl bromide.

-

Cyclodehydration to the Oxazole Ring: The 2-acylamino-ketone intermediate is then subjected to cyclization and dehydration using a suitable dehydrating agent to form the final oxazole product.

Mechanism of the Robinson-Gabriel Synthesis

The mechanism of the Robinson-Gabriel synthesis proceeds through the following key steps:

-

Enolization: The 2-acylamino-ketone intermediate first undergoes enolization of the ketone carbonyl group, facilitated by an acidic or basic catalyst.

-

Intramolecular Cyclization: The enol oxygen then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a five-membered cyclic intermediate, a dihydrooxazolol.

-

Dehydration: Finally, the dihydrooxazolol intermediate undergoes dehydration, eliminating a molecule of water to form the stable aromatic oxazole ring.

The choice of dehydrating agent is crucial for the success of the reaction and can significantly impact the yield and purity of the product.

Diagram 1: General Mechanism of the Robinson-Gabriel Synthesis

Caption: A simplified representation of the Robinson-Gabriel synthesis mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-hydroxyphenyl)-5-phenyloxazole via the Robinson-Gabriel pathway.

Synthesis of the Intermediate: 2-Hydroxy-N-phenacylbenzamide

The synthesis of the key 2-acylamino-ketone intermediate is the first critical step. This protocol is based on the reaction of salicylamide with phenacyl bromide.

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Salicylamide | 137.14 | 10 | 1.37 g |

| Phenacyl bromide | 199.04 | 10 | 1.99 g |

| Triethylamine | 101.19 | 12 | 1.67 mL |

| Ethanol (absolute) | - | - | 50 mL |

| Diethyl ether | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylamide (1.37 g, 10 mmol) and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until the salicylamide is completely dissolved.

-

Add triethylamine (1.67 mL, 12 mmol) to the solution.

-

In a separate beaker, dissolve phenacyl bromide (1.99 g, 10 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and by-products.

-

Dry the product, 2-hydroxy-N-phenacylbenzamide, in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Cyclodehydration to 2-(2-Hydroxyphenyl)-5-phenyloxazole

The final step involves the cyclization and dehydration of the intermediate to yield the target oxazole. Concentrated sulfuric acid is a commonly used and effective dehydrating agent for this transformation.[6]

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Hydroxy-N-phenacylbenzamide | 255.27 | 5 | 1.28 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |

| Ice-cold water | - | - | 100 mL |

| Sodium bicarbonate solution (sat.) | - | - | As needed |

| Ethyl acetate | - | - | As needed |

| Anhydrous sodium sulfate | - | - | As needed |

Procedure:

-

Carefully add 2-hydroxy-N-phenacylbenzamide (1.28 g, 5 mmol) in small portions to concentrated sulfuric acid (10 mL) in a beaker, while cooling the mixture in an ice bath.

-

Stir the resulting solution at room temperature for 2-4 hours. The reaction progress can be monitored by TLC by carefully taking an aliquot, quenching it in water, neutralizing with a base, and extracting with an organic solvent.

-

After the reaction is complete, pour the reaction mixture slowly onto crushed ice (approximately 100 g) with vigorous stirring.

-

The product will precipitate as a solid.

-

Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

-

Dry the purified 2-(2-hydroxyphenyl)-5-phenyloxazole to a constant weight.

Diagram 2: Experimental Workflow for the Synthesis of 2-(2-Hydroxyphenyl)-5-phenyloxazole

Caption: A flowchart illustrating the key stages of the synthesis process.

Characterization of 2-(2-Hydroxyphenyl)-5-phenyloxazole

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2-(2-hydroxyphenyl)-5-phenyloxazole.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and hydroxyphenyl rings in the range of δ 7.0-8.2 ppm. A singlet for the oxazole proton (H4) around δ 7.5 ppm. A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. The exact chemical shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. Carbonyl-like carbon of the oxazole ring (C2) around δ 160-165 ppm. Other oxazole ring carbons (C4 and C5) in the aromatic region. |

| IR (KBr) | A broad absorption band for the O-H stretch of the phenolic group around 3200-3400 cm⁻¹. C=N stretching vibration of the oxazole ring around 1640-1660 cm⁻¹. C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹. C-O stretching vibrations around 1050-1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 2-(2-hydroxyphenyl)-5-phenyloxazole (C₁₅H₁₁NO₂), which is 237.26 g/mol . Fragmentation patterns would show characteristic losses of small molecules like CO and HCN. |

Note: The predicted data is based on typical values for similar structures and should be confirmed by experimental analysis.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and reliable synthetic methodologies. The success of the synthesis can be validated at each stage:

-

Intermediate Formation: The formation of 2-hydroxy-N-phenacylbenzamide can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The presence of both amide and ketone functionalities in the IR spectrum and the characteristic proton signals in the ¹H NMR spectrum would validate its formation.

-

Final Product Formation: The successful cyclodehydration to the oxazole is confirmed by the disappearance of the amide and ketone signals of the intermediate and the appearance of characteristic signals for the oxazole ring in the spectroscopic data.

-

Purity Assessment: The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by a sharp melting point.

Conclusion

The synthesis of 2-(2-hydroxyphenyl)-5-phenyloxazole can be efficiently achieved through the Robinson-Gabriel synthesis. This in-depth technical guide provides a robust framework for its preparation, from the synthesis of the key 2-acylamino-ketone intermediate to its subsequent cyclodehydration. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in various scientific disciplines. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the integrity of subsequent research endeavors.

References

-

Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. Available at: [Link]

-

Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization | Organic Letters - ACS Publications. Available at: [Link]

-

Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | IntechOpen. Available at: [Link]

-

Process Improvement of 5-(N,N-Dibenzylglycyl)Salicylamide Synthesis. Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

Sources

The Intricate Photophysical Personality of 2-(2-phenyl-5-oxazolyl)phenol: A Technical Guide

This guide provides an in-depth exploration of the photophysical properties of 2-(2-phenyl-5-oxazolyl)phenol, a molecule of significant interest in the fields of materials science, chemical sensing, and drug development. We will delve into the core mechanisms governing its unique fluorescent behavior, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), and discuss the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals seeking a comprehensive understanding of this versatile fluorophore.

Molecular Architecture and Synthesis

2-(2-phenyl-5-oxazolyl)phenol, often abbreviated as HPPO, possesses a rigid, planar structure that is fundamental to its photophysical characteristics. The molecule consists of a phenol ring linked to a phenyl-substituted oxazole moiety. This arrangement facilitates the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxazole ring.

The synthesis of HPPO and its derivatives can be achieved through several established routes. A common and effective method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[1] For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an oxidizing agent can yield the desired benzoxazole core.[1] More advanced, metal-free synthetic protocols have also been developed, offering mild reaction conditions and broad substrate scope.[2]

The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)

The most defining photophysical characteristic of 2-(2-phenyl-5-oxazolyl)phenol is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] This ultrafast, photo-induced process is responsible for its large Stokes shift, which is the difference between the maxima of the absorption and emission spectra.

Upon photoexcitation, the electronic distribution within the molecule is rearranged, leading to a significant increase in the acidity of the phenolic proton and the basicity of the oxazole nitrogen. This triggers the transfer of the proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer in the excited state. This tautomer is energetically more favorable in the excited state than the initial enol form. The molecule then relaxes to the ground state via fluorescence from this keto form, followed by a rapid back-proton transfer to regenerate the original enol structure. This entire cycle occurs on a picosecond timescale.

The ESIPT process can be visualized as a four-level photochemical cycle:

Caption: The four-level photochemical cycle of ESIPT in 2-(2-phenyl-5-oxazolyl)phenol.

This efficient proton transfer mechanism is crucial for the compound's use in various applications, as it minimizes non-radiative decay pathways and often leads to high fluorescence quantum yields.

Environmental Influences on Photophysical Behavior: Solvatochromism

The fluorescence properties of 2-(2-phenyl-5-oxazolyl)phenol are highly sensitive to its local environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the absorption and emission spectra of the molecule.

In nonpolar solvents, the intramolecular hydrogen bond is well-maintained, and the ESIPT process dominates, resulting in a large Stokes-shifted emission. However, in polar protic solvents, such as alcohols, the solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the phenol and oxazole moieties. This can disrupt the ESIPT process, leading to the observation of a blue-shifted emission from the enol form, in addition to the red-shifted emission from the keto form. This dual fluorescence is a hallmark of many ESIPT-capable molecules.[6][7]

The study of solvatochromism provides valuable insights into the nature of the excited state and the dynamics of the proton transfer process.

Quantitative Photophysical Parameters

A comprehensive understanding of a fluorophore requires the quantification of its key photophysical properties. The following table summarizes typical parameters for 2-(2-phenyl-5-oxazolyl)phenol and related derivatives. It is important to note that these values can vary depending on the specific molecular structure and the solvent used.

| Property | Symbol | Typical Value Range | Significance |

| Molar Absorptivity | ε | 10,000 - 50,000 M⁻¹cm⁻¹ | Efficiency of light absorption at a specific wavelength. |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.9 | Efficiency of converting absorbed photons into emitted photons.[8] |

| Fluorescence Lifetime | τF | 1 - 10 ns | Average time the molecule spends in the excited state before returning to the ground state. |

| Stokes Shift | Δν | 5,000 - 12,000 cm⁻¹ | Separation between absorption and emission maxima, indicative of ESIPT.[8] |

Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of 2-(2-phenyl-5-oxazolyl)phenol involves a suite of spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and to calculate the Stokes shift.

Methodology:

-

Prepare a dilute solution of the compound in the solvent of interest (typically in the micromolar concentration range).

-

Record the absorption spectrum using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs,max) is determined.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at or near its λabs,max. The wavelength of maximum emission (λem,max) is determined.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Caption: Workflow for steady-state absorption and fluorescence spectroscopy.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Prepare a series of solutions of both the sample and the standard with low absorbances (typically < 0.1 at the excitation wavelength) to minimize inner filter effects.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed light source (e.g., a picosecond laser).

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).

Applications in Research and Development

The unique photophysical properties of 2-(2-phenyl-5-oxazolyl)phenol and its derivatives make them valuable tools in various scientific and technological domains.

-

Fluorescent Probes: Their sensitivity to the local environment allows for their use as probes for solvent polarity, viscosity, and pH.[9][10][11] By incorporating specific recognition moieties, they can be designed to detect metal ions and other analytes.[12]

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and large Stokes shifts of some derivatives make them promising materials for the emissive layer in OLEDs.[13][14][15][16]

-

Biological Imaging: Their biocompatibility and bright fluorescence make them suitable for cellular imaging applications.

Conclusion

2-(2-phenyl-5-oxazolyl)phenol is a fascinating molecule whose photophysical behavior is dominated by the elegant process of excited-state intramolecular proton transfer. This guide has provided a comprehensive overview of its synthesis, core photophysical principles, and the experimental techniques used for its characterization. A thorough understanding of these properties is essential for harnessing the full potential of this versatile fluorophore in the development of advanced materials and sensing technologies.

References

-

Göbel, D., Rusch, P., Duvinage, D., Stauch, T., & Bigall, N. C. (2021). Substitution Effect on 2-(Oxazolinyl)-phenols: Emission Color-Tunable, Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-based Luminophores. ChemRxiv. [Link]

-

Klymchenko, A. S., & Demchenko, A. P. (2002). Excited state intramolecular proton transfer in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring. Chemical Communications, (16), 1778-1779. [Link]

-

Layden, C., & Lukeman, M. (2018). Excited state intramolecular proton transfer (ESIPT) efficiency enhancement in phenols due to o-alkyl groups. Acadia Scholar. [Link]

-

Göbel, D., Duvinage, D., Stauch, T., & Bigall, N. C. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. [Link]

- Process for synthesis of a 2-(5-isoxazolyl)-phenol. (n.d.).

-

Wang, Z., Li, X., Shi, Z., & Li, Y. (2018). Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[4][4]-Rearrangement/Cyclization. Organic Letters, 20(23), 7694–7698. [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2021). MDPI. [Link]

-

Tolbert, L. M., & Solntsev, K. M. (2002). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Physical Chemistry Chemical Physics, 4(21), 5153-5159. [Link]

-

(a) Solvatochromism (b) normalized emission spectra of compound 2 in several solvents. (n.d.). ResearchGate. [Link]

-

Syetov, Y. (2017). Optical absorption and luminescence spectra of 2,5-di-(2-benzoxazolyl)phenol in the solid state. Ukrainian Journal of Physical Optics, 18(3), 139-145. [Link]

-

Panunzi, B., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1787. [Link]

-

Liu, Y., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. The Journal of Physical Chemistry A, 125(47), 10246–10254. [Link]

-

Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver... (n.d.). ResearchGate. [Link]

-

Abe, J., et al. (2014). Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative. The Journal of Physical Chemistry A, 118(10), 1845–1853. [Link]

-

A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (2021). CKT College. [Link]

-

Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). (n.d.). Wiley Online Library. [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). MDPI. [Link]

-

Phenol, 2-(2-benzoxazolyl)-. (n.d.). NIST WebBook. [Link]

-

2-(2-Benzoxazolyl)phenol. (n.d.). PubChem. [Link]

-

Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. (2023). ACS Omega. [Link]

-

Crystalline organic thin films for crystalline OLEDs (I): orientation of phenanthroimidazole derivatives. (2021). Journal of Materials Chemistry C. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Publishing. [Link]

-

Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023). MDPI. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2018). MDPI. [Link]

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI. [Link]

-

Recent Progress in the Development of Fluorescent Probes for Thiophenol. (2019). PMC - NIH. [Link]

-

Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (2021). Journal of Materials Chemistry C. [Link]

-

Deep Blue Fluorescent OLEDs Based on a Solution and Solid‐State Emitter (SSSE): Investigations with 2‐Phenyl‐Naphthoxazole. (2025). ResearchGate. [Link]

Sources

- 1. ckthakurcollege.net [ckthakurcollege.net]

- 2. Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential [3,3]-Rearrangement/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Excited state intramolecular proton transfer (ESIPT) efficiency enhancement in phenols due to o-alkyl groups | Acadia Scholar [scholar.acadiau.ca]

- 5. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ifo.lviv.ua [ifo.lviv.ua]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Crystalline organic thin films for crystalline OLEDs (I): orientation of phenanthroimidazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties and Quantum Yield Determination of 2-(2-phenyl-5-oxazolyl)phenol

Abstract: 2-(2-phenyl-5-oxazolyl)phenol, a member of the hydroxyphenyl azole family, is a fluorophore of significant interest due to its structural potential for unique photophysical behavior. While specific, peer-reviewed data on its fluorescence quantum yield (Φ_F) is not widely disseminated in the literature, its properties can be reliably inferred from the extensive research conducted on its structural analogues. This guide provides a comprehensive framework for understanding the core photophysical mechanism governing its fluorescence—Excited-State Intramolecular Proton Transfer (ESIPT)—and its impact on quantum yield. Furthermore, we present a detailed, field-proven experimental protocol for the accurate determination of its relative fluorescence quantum yield, designed to ensure scientific integrity through self-validating methodologies. This document is intended for researchers and drug development professionals seeking to characterize this molecule or similar ESIPT-capable fluorophores.

Introduction to 2-(2-phenyl-5-oxazolyl)phenol and the Hydroxyphenyl Azole Class

Chemical Identity and Structural Significance

2-(2-phenyl-5-oxazolyl)phenol, hereafter referred to as POPPOP, belongs to a well-studied class of aromatic heterocyclic compounds known as hydroxyphenyl azoles. Its structure features a phenolic hydroxyl group ortho to the point of attachment of a phenyl-substituted oxazole ring. This specific arrangement creates a pre-formed intramolecular hydrogen bond between the phenolic proton (donor) and the nitrogen atom of the oxazole ring (acceptor). This structural feature is the primary determinant of its complex and fascinating photophysical properties.

The Central Role of Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of POPPOP and related molecules like 2-(2'-hydroxyphenyl)benzoxazole (HBO) is their ability to undergo an ultrafast photoreaction known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon absorption of a photon, the electronic properties of the molecule change, drastically increasing the acidity of the phenolic proton and the basicity of the oxazole nitrogen. This drives the transfer of the proton across the hydrogen bond, a process that occurs on the femtosecond to picosecond timescale.[1] This reaction creates a transient keto-tautomer in the excited state, which is responsible for the molecule's characteristic fluorescence signature. The efficiency of this entire process is a key component of the molecule's overall quantum yield.

Fundamentals of Fluorescence Quantum Yield (Φ_F)

Definition and Competing Pathways

The fluorescence quantum yield (Φ_F) is the most critical parameter for quantifying the efficiency of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the total number of photons absorbed by the molecule.[3][4]

Φ_F = (Number of Photons Emitted) / (Number of Photons Absorbed)

The value of Φ_F ranges from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted fluorescent photon, representing perfect fluorescence efficiency. In practice, this is rarely achieved because the excited state can decay through several non-radiative pathways that compete with fluorescence, including:

-

Internal Conversion (IC): A radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀), releasing energy as heat.

-

Intersystem Crossing (ISC): A transition to a triplet state (S₁ → T₁), which can lead to phosphorescence or non-radiative decay.[5]

-

Dynamic Quenching: Collisions with other molecules (e.g., oxygen) that deactivate the excited state.

The Influence of the Molecular Environment

The quantum yield is not an intrinsic constant but is highly sensitive to the fluorophore's local environment.[6] Key factors include:

-

Solvent Polarity: Polar solvents can stabilize or destabilize the ground and excited states, influencing the rates of radiative and non-radiative decay. For ESIPT molecules, solvent polarity can affect the energy barrier for proton transfer.[7]

-

Temperature: Increased temperature often leads to a decrease in quantum yield by promoting vibrational relaxation and collisional quenching.

-

pH: For molecules with acidic or basic moieties, changes in pH can alter the protonation state, leading to dramatic changes in absorption and fluorescence properties.[5]

The ESIPT Mechanism and Its Impact on Quantum Yield

The Four-Level Photochemical Cycle

The ESIPT process in POPPOP can be described by a four-level photochemical cycle, which explains its characteristic large Stokes shift (the energy difference between the absorption and emission maxima). This cycle is distinct from the typical two-level Jablonski diagram.

Caption: The four-level photocycle of an ESIPT fluorophore like POPPOP.

This cycle illustrates that the molecule absorbs light in its stable enol form but emits light from the transient, lower-energy keto-tautomer form, resulting in a significant Stokes shift. The quantum yield is largely determined by the efficiency of the K* → K fluorescence step relative to non-radiative decay pathways from the K* state.

Expected Quantum Yield of POPPOP based on Analogues

While data for POPPOP is scarce, studies on structurally similar 2-(hydroxyphenyl)benzoxazoles provide valuable context. The quantum yield can vary significantly based on chemical modifications and the solvent environment. For instance, attaching electron-withdrawing groups can sometimes inhibit the ESIPT process, leading to dominant emission from the enol form.[2] Conversely, certain modifications can produce highly efficient dual emission or nearly pure white-light emission.[8] Fluorosulfate derivatives of 2-(hydroxyphenyl)benzoxazoles have been reported with high quantum yields, reaching up to 0.64 in acetonitrile.[9][10] Based on this, it is reasonable to hypothesize that POPPOP could exhibit a moderate to high quantum yield, particularly in non-polar, aprotic solvents that favor the ESIPT process.

| Compound Class | Solvent | Reported Quantum Yield (Φ_F) | Reference |

| 2-(hydroxyphenyl)benzoxazole Fluorosulfate Derivatives | Acetonitrile | Up to 0.64 | [9][10] |

| TPA-Substituted 2-(2'-hydroxyphenyl)oxazoles | Toluene | High (used in OLEDs with high EQE) | [8] |

| 2-(2'-aminophenyl)benzoxazole | Various | Low (fast internal conversion) | [11] |

A Validated Protocol for Determining Relative Quantum Yield

The most common and accessible method for determining Φ_F is the relative method, which compares the fluorescence of the sample (x) to a well-characterized fluorescence standard (st) with a known quantum yield.[3][4][12]

The governing equation is: Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Detailed Experimental Workflow

This protocol is designed as a self-validating system. The linearity of the final plots is a direct indicator of data quality and the absence of systematic errors like the inner filter effect.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology

1. Materials and Instrumentation:

-

Instrumentation: A calibrated UV-Vis spectrophotometer and a research-grade spectrofluorometer with spectral correction capabilities.

-

Standard: A certified fluorescence standard such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Fluorescein in 0.1 M NaOH (Φ_F = 0.95). The standard should absorb at the chosen excitation wavelength for POPPOP.[3][7]

-

Solvent: Use spectroscopic grade solvent. Ensure the solvent itself is non-fluorescent at the excitation and emission wavelengths.[3][6][13]

-

Cuvettes: Use 10 mm pathlength quartz cuvettes for both absorbance and fluorescence measurements.

2. Sample Preparation:

-

Prepare stock solutions of both POPPOP and the chosen standard in the same solvent.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the standard and POPPOP.

-

Crucial Causality: The concentrations must be carefully chosen so that the absorbance of the most concentrated solution is less than 0.1 at the excitation wavelength.[3][6][7] This is the most critical step to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules, leading to an artificially low measured intensity and an invalid quantum yield.

3. Spectroscopic Measurements:

-

Choose an excitation wavelength (λ_ex) where both the standard and POPPOP have significant absorbance.

-

Measure the full UV-Vis absorbance spectrum for every dilution of both the standard and POPPOP. Record the absorbance value at λ_ex.

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for every dilution. Use the same λ_ex and identical instrument settings (e.g., slit widths) for all measurements to ensure comparability.[8]

4. Data Analysis and Validation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create two separate plots: one for the standard and one for POPPOP, with integrated fluorescence intensity on the y-axis and absorbance at λ_ex on the x-axis.

-

Perform a linear regression on both datasets. The slope of the resulting line is the gradient (Grad).

-

Trustworthiness Check: The protocol is self-validating. A high coefficient of determination (R² > 0.99) for both plots confirms that the measurements were performed in the linear range and are free from inner filter effects. If the plot is not linear, the data is invalid, and the experiment must be repeated with more dilute solutions.

-

Using the calculated gradients (Grad_x and Grad_st), the known quantum yield of the standard (Φ_st), and the refractive indices of the solvent (η), calculate the quantum yield of POPPOP (Φ_x) using the equation provided.

Conclusion

While the precise fluorescence quantum yield of 2-(2-phenyl-5-oxazolyl)phenol is not prominently documented, its chemical structure places it firmly within the class of ESIPT fluorophores. Its photophysical behavior is therefore governed by an ultrafast proton transfer in the excited state, leading to a characteristic large Stokes shift fluorescence. Based on data from structurally related compounds, POPPOP is expected to be a fluorescent molecule with a quantum yield that is highly dependent on its solvent environment. By adhering to the rigorous, self-validating experimental protocol detailed in this guide, researchers can reliably and accurately determine its quantum yield, enabling its effective use in fluorescence-based research and development applications.

References

-

Wang, J., et al. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. The Journal of Physical Chemistry Letters. Available from: [Link]

-

ResearchGate. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives | Request PDF. Retrieved from: [Link]

-

Kubin, R. F., & Fletcher, A. N. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Available from: [Link]

-

ACS Publications. (2022). Correlation between Excited-State Intramolecular Proton Transfer and Electron Population on Proton Donor/Acceptor in 2-(2′-Hydroxyphenyl)oxazole Derivatives. The Journal of Physical Chemistry Letters. Retrieved from: [Link]

-

RSC Publishing. (n.d.). Excited State Proton Transfer in 2-(Oxazol-2-yl)-3-hydroxychromone. Retrieved from: [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from: [Link]

-

Monti, S., et al. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from: [Link]

-

CORE. (n.d.). Photophysics of 2-(2'-hydroxyphenyl) benzoxazole in the presence of cx-cyclo- dextrin: Deactivation of ESIPT through back proton. Retrieved from: [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from: [Link]

-

Ghoneim, A. M. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence. Available from: [Link]

-

ResearchGate. (n.d.). Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. Retrieved from: [Link]

-

Liu, Y., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. The Journal of Physical Chemistry B. Available from: [Link]

-

Semantic Scholar. (2017). Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices. Retrieved from: [Link]

-

Syetov, Y. (n.d.). Optical absorption and luminescence spectra of 2,5-di-(2-benzoxazolyl)phenol in the solid state. Retrieved from: [Link]

-

Dogra, S. K. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from: [Link]

-

PMC. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from: [Link]

-

Prat, F., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Potential of a Complex Fluorophore

An In-depth Technical Guide to the Solubility and Stability of 2-(2-phenyl-5-oxazolyl)phenol

2-(2-phenyl-5-oxazolyl)phenol is a heterocyclic compound featuring a unique combination of a phenolic moiety and a phenyl-substituted oxazole ring. This structure suggests significant potential in fields such as medicinal chemistry and materials science, where oxazole derivatives are prized for their photophysical properties and serve as fluorescent probes or components in organic light-emitting diodes (OLEDs)[1]. The phenolic group adds another layer of functionality, potentially modulating the electronic properties of the oxazole core or serving as a handle for further chemical modification.

However, for any novel compound to transition from a laboratory curiosity to a viable candidate in drug development or materials science, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are the most critical. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise shelf-life, efficacy, and safety.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of 2-(2-phenyl-5-oxazolyl)phenol. It moves beyond a simple listing of facts to explain the causality behind experimental design, offering robust, self-validating protocols to generate the critical data needed for successful development.

Section 1: Physicochemical Profile and Solubility Predictions

A foundational analysis of a molecule's structure provides critical insights into its expected behavior. Based on its constituent functional groups, we can establish a baseline prediction for the solubility and stability of 2-(2-phenyl-5-oxazolyl)phenol.

Core Molecular Characteristics

The fundamental properties of the molecule are the starting point for any analysis.

| Property | Value | Source |

| CAS Number | 103656-69-5 | Guidechem[2] |

| Molecular Formula | C₁₅H₁₁NO₂ | Guidechem[2] |

| Molecular Weight | 237.25 g/mol | Guidechem[2] |

| Topological Polar Surface Area | 46.3 Ų | Guidechem[2] |

| Rotatable Bond Count | 2 | Guidechem[2] |

Predicted Solubility Behavior

The structure, combining a rigid, aromatic oxazole system with a phenolic ring, strongly suggests that 2-(2-phenyl-5-oxazolyl)phenol is a lipophilic molecule with low intrinsic aqueous solubility . The majority of new chemical entities in development pipelines exhibit poor water solubility, making this a common challenge to overcome[3].

The key to its solubility lies in the phenolic hydroxyl group . Phenols are weak acids, and their solubility is highly dependent on pH.[4]

-

At Neutral and Acidic pH: The phenol group will be protonated (–OH). In this state, the molecule is neutral and its low polarity will dominate, leading to minimal solubility in aqueous media. For dissolution in organic solvents, this protonated form is preferable due to its less polar nature[4].

-

At Alkaline pH: As the pH increases above the pKa of the phenolic proton, the group will deprotonate to form a phenolate salt (–O⁻). This introduces an ionic character to the molecule, dramatically increasing its polarity and, consequently, its solubility in water and other polar solvents[4][5].

Therefore, a comprehensive solubility profile must be mapped across a wide pH range.

Section 2: A Systematic Protocol for Solubility Determination

To move from prediction to quantification, a systematic experimental approach is required. The shake-flask method (ICH guideline Q6A) remains the gold standard for definitive solubility measurement due to its simplicity and accuracy.

Causality in Solvent Selection

The choice of solvents is not arbitrary; it is designed to build a comprehensive profile relevant to various applications, from biological assays to formulation development. We select a panel that spans a range of polarities and pH values.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0): This series is critical. pH 2.0 simulates gastric fluid, pH 6.8 and 7.4 represent intestinal and physiological conditions, respectively, and pH 9.0 ensures the characterization of the ionized phenolate form. The use of buffers at both acidic and alkaline pH is known to enhance the extraction and solubility of phenolic compounds.[5][6]

-

Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These water-miscible solvents are commonly used in analytical sample preparation and as co-solvents in formulations.

-

Non-Polar Solvents (Dichloromethane, Ethyl Acetate): These help to understand the lipophilic nature of the compound and are relevant for extraction and purification processes.

Experimental Workflow: Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method used for quantification is accurate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

An In-Depth Technical Guide to the Crystal Structure and Photophysics of 2-(2-Hydroxyphenyl)-5-phenyloxazole

Abstract

This technical guide provides a comprehensive analysis of 2-(2-hydroxyphenyl)-5-phenyloxazole, a heterocyclic fluorophore of significant interest to researchers in materials science and drug development. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this whitepaper offers an in-depth, inferential analysis of its core structural features by drawing upon crystallographic data from closely related analogs, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO). The central focus is the critical intramolecular hydrogen bond that governs its remarkable photophysical behavior, namely Excited-State Intramolecular Proton Transfer (ESIPT). We will explore the causal relationship between the molecule's spatial arrangement and its unique spectroscopic signatures, including a large Stokes shift. This guide further details the experimental and computational protocols necessary for the complete characterization of this and similar ESIPT-driven molecules, ensuring a framework of scientific integrity and reproducibility for professionals in the field.

Introduction: The Significance of Hydroxyphenyl Oxazoles

The 2-(2-hydroxyphenyl) substituted azole family represents a cornerstone class of organic fluorophores. Their rigid, planar structures and unique electronic properties make them exceptional candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to sensitive biological probes.[1][2] The title compound, 2-(2-hydroxyphenyl)-5-phenyloxazole (HPOP), belongs to this esteemed class. The defining characteristic of these molecules is their propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that endows them with a large Stokes shift and, in some cases, dual emission.[3][4]

The ESIPT phenomenon is exquisitely sensitive to the molecule's three-dimensional structure.[5] The precise geometry of the intramolecular hydrogen bond between the phenolic hydroxyl group (the proton donor) and the nitrogen atom of the oxazole ring (the proton acceptor) is paramount.[6] Therefore, a thorough understanding of the crystal structure is not merely an academic exercise; it is fundamental to predicting, controlling, and ultimately harnessing the compound's photophysical properties for technological and biomedical advancement.

Synthesis and Characterization

The synthesis of 2-(2-hydroxyphenyl)-5-phenyloxazole can be achieved through established methods for oxazole ring formation. A common and effective route is the Robinson-Gabriel synthesis or similar cyclization reactions. For instance, a plausible pathway involves the reaction of 2-amino-1-phenylethanone with 2-hydroxybenzoyl chloride, followed by a cyclodehydration step.[7][8]

A general synthetic approach is as follows:

-

Acylation: 2-Amino-1-phenylethanone is acylated with 2-hydroxybenzoyl chloride in the presence of a mild base to form the N-(2-oxo-2-phenylethyl)-2-hydroxybenzamide intermediate.

-

Cyclodehydration: The resulting intermediate is then treated with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, to induce cyclization and form the 2,5-disubstituted oxazole ring.

Following synthesis, purification is typically performed using column chromatography. Standard characterization would involve:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition.

The Crystal Structure of 2-(2-hydroxyphenyl)-5-phenyloxazole: An Inferential Analysis

As of the writing of this guide, a solved crystal structure for 2-(2-hydroxyphenyl)-5-phenyloxazole has not been deposited in public databases. However, we can construct a highly reliable model of its structural characteristics based on the well-studied and crystallographically-defined analog, 2-(2'-hydroxyphenyl)benzoxazole (HBO).[9][10]

3.1. Molecular Geometry and Planarity

The core of HPOP is expected to be largely planar. This planarity is a result of the conjugated π-system that extends across the hydroxyphenyl and oxazole rings. The phenyl group at the 5-position of the oxazole ring will likely be twisted out of the plane of the oxazole ring to minimize steric hindrance, similar to what is observed in other 5-phenyl substituted oxazoles.

The most critical structural feature is the intramolecular hydrogen bond, O-H···N, which forms a six-membered quasi-aromatic ring. This bond is responsible for holding the molecule in the specific conformation required for ESIPT. Based on data from HBO borate complexes, the key bond lengths and angles in this region are expected to be in the following ranges[10]:

-

O···N distance: ~2.6 - 2.8 Å

-

N-C-C angle (within the quasi-ring): ~120°

-

C-O-H angle: ~105 - 109°

3.2. Crystal Packing and Intermolecular Interactions

In the solid state, the planar aromatic structures of HPOP molecules would likely favor packing arrangements stabilized by π-π stacking interactions. The distances between stacked rings are typically in the range of 3.3-3.8 Å. Additionally, weaker intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, would contribute to the overall stability of the crystal lattice. The presence of the polar hydroxyl group and the oxazole ring provides sites for such specific interactions, influencing the final packing motif.

The Structural Basis of Photophysical Properties: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of HPOP is its ability to undergo ESIPT. This ultrafast process occurs on the femtosecond to picosecond timescale following photoexcitation and is the primary reason for the compound's large Stokes shift.[11] The process can be described as a four-level photocycle.

4.1. The ESIPT Mechanism

-

Absorption (E -> E):* The molecule in its ground state enol form (E) absorbs a photon, promoting it to an excited singlet state (E*). This electronic transition often involves a degree of intramolecular charge transfer (ICT) from the electron-rich hydroxyphenyl group to the electron-accepting oxazole moiety.[4]

-

Proton Transfer (E -> K):** In the excited state, the acidity of the phenolic proton dramatically increases, while the basicity of the oxazole nitrogen also increases. This drives an ultrafast transfer of the proton across the intramolecular hydrogen bond, forming the excited keto tautomer (K*).

-

Fluorescence (K -> K):* The excited keto form relaxes to its ground state (K) by emitting a photon. This emission is at a significantly lower energy (longer wavelength) compared to the absorption, resulting in a large Stokes shift.

-

Back Proton Transfer (K -> E): The keto form is generally unstable in the ground state, and a rapid, non-radiative back-proton transfer occurs, regenerating the original enol form and completing the cycle.

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

This process is highly dependent on the molecular structure. Any disruption of the intramolecular hydrogen bond, for instance by interaction with protic solvents or by structural modifications that force the molecule out of planarity, can inhibit or completely quench the ESIPT process.[12]

Experimental and Computational Protocols for Analysis

To provide a self-validating and trustworthy framework, this section details the essential protocols for the structural and photophysical characterization of compounds like HPOP.

5.1. Protocol for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule.[13][14]

Objective: To obtain the precise atomic coordinates, bond lengths, bond angles, and crystal packing information of the target compound.

Methodology:

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/dichloromethane).

-

Employ a slow crystallization technique. Slow evaporation is the simplest method: cover the vial with parafilm and puncture a few small holes to allow the solvent to evaporate over several days.[15]

-

Other methods include vapor diffusion (diffusing a poor solvent into a solution of the compound) or slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with clear faces and no visible defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[16]

-

Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Mount the goniometer on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles, measuring the intensity and position of each diffracted beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to integrate the intensities and apply corrections for factors like absorption.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

-

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

5.2. Spectroscopic Characterization of ESIPT

-

UV-Vis Absorption Spectroscopy: The absorption spectrum reveals the electronic transitions from the ground state. For HPOP, one would expect a strong absorption band in the UV-A region (around 340-380 nm) corresponding to the π-π* transition of the enol form.[17]

-

Fluorescence Spectroscopy: The emission spectrum is key to observing ESIPT. Upon excitation at the absorption maximum of the enol form, the emission spectrum should show a large Stokes-shifted band in the blue-green to green region (around 480-550 nm), corresponding to the fluorescence from the excited keto tautomer.[4] The absence of a significant emission band at shorter wavelengths (the "normal" emission from the enol form) would indicate a highly efficient and rapid ESIPT process.

5.3. Computational Modeling

Computational chemistry provides invaluable insights into the ESIPT process.[18]

-

Density Functional Theory (DFT): Used to optimize the geometries of the enol and keto forms in both the ground (S₀) and first excited singlet (S₁) states. This allows for the calculation of relative energies and the verification of the stability of different tautomers.

-

Time-Dependent DFT (TD-DFT): Used to calculate the vertical excitation energies (correlating to absorption spectra) and emission energies. It is also crucial for mapping the potential energy surface of the excited state along the proton transfer coordinate, which helps in determining the energy barrier for the ESIPT reaction.[6][11]

Applications in Research and Development

The unique photophysical properties of HPOP and its analogs, derived directly from their structure, make them valuable in several high-tech fields:

-

Fluorescent Probes and Sensors: The sensitivity of the ESIPT process to the local environment (polarity, pH, viscosity) makes these compounds excellent candidates for fluorescent probes to detect specific analytes or to map cellular environments.[1][19]

-

Organic Light-Emitting Diodes (OLEDs): The large Stokes shift is highly advantageous in OLEDs as it minimizes self-absorption, leading to higher device efficiencies. Dual-emissive ESIPT molecules are being explored for single-molecule white-light-emitting materials.[17][20]

-

Drug Development: The oxazole scaffold is a known pharmacophore present in numerous biologically active compounds.[7][21] The 2-(2-hydroxyphenyl)benzoxazole framework has been investigated for cytotoxic activity against cancer cell lines, suggesting potential applications for HPOP derivatives in medicinal chemistry.[22]

Conclusion

While the definitive crystal structure of 2-(2-hydroxyphenyl)-5-phenyloxazole remains to be experimentally determined, a robust and detailed understanding of its molecular architecture and resulting photophysical properties can be achieved through careful analysis of closely related, structurally defined analogs. The core of its functionality lies in the planar, hydrogen-bonded conformation that facilitates an efficient Excited-State Intramolecular Proton Transfer. This process is the origin of its most valuable characteristic: a large Stokes-shifted fluorescence. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and ultimately exploit the significant potential of this and similar heterocyclic fluorophores.

References

Sources

- 1. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in excited state intramolecular proton transfer mechanism-based solid state fluorescent materials and stimuli-responsive fluorescence switching - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06934K [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. rigaku.com [rigaku.com]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state in ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04464J [pubs.rsc.org]

- 18. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 19. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. ijmpr.in [ijmpr.in]

- 22. researchgate.net [researchgate.net]

"derivatives of 2-(2-phenyl-5-oxazolyl)phenol and their properties"

An In-Depth Technical Guide to the Derivatives of 2-(2-Phenyl-5-Oxazolyl)Phenol: Synthesis, Properties, and Applications

Abstract

The 2-(2-phenyl-5-oxazolyl)phenol scaffold represents a class of heterocyclic compounds with significant potential across medicinal chemistry and materials science. This guide provides a comprehensive overview of these derivatives, beginning with modern synthetic strategies that offer efficient and environmentally benign routes to their construction. We delve into their diverse biological activities, with a particular focus on their emerging roles as anticancer agents and tyrosinase inhibitors for dermatological applications. Furthermore, the unique photophysical properties, including the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), are explored, highlighting their potential in the development of novel fluorescent probes and sensors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the structure-property relationships that govern the function of these versatile molecules.

Introduction: The 2-(2-Phenyl-5-Oxazolyl)Phenol Core

The fusion of a phenol, an oxazole, and a phenyl ring into the 2-(2-phenyl-5-oxazolyl)phenol structure creates a molecule of significant interest. This "privileged scaffold" combines the hydrogen-bonding capabilities and antioxidant properties of phenols with the rigid, aromatic, and electronically versatile nature of the oxazole heterocycle.[1] The oxazole ring acts as a critical linker and modulator of electronic properties, while the additional phenyl group provides a site for further functionalization to fine-tune activity and selectivity.

Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Their unique electronic and structural characteristics also make them candidates for advanced materials, particularly as fluorescent dyes and sensors, owing to their robust photo- and thermal stability.[4] This guide will explore the synthesis, biological evaluation, and photophysical characterization of these promising compounds.

Synthetic Strategies: Building the Core Scaffold

The construction of the 2-(oxazol-5-yl)phenol scaffold has evolved from classical condensation reactions to more sophisticated and efficient methods. A particularly noteworthy advancement is the development of metal-free synthetic protocols, which are highly desirable in pharmaceutical development to avoid metal contamination in the final active pharmaceutical ingredients.

Metal-Free Tandem Synthesis

A modern and efficient approach involves a K₂CO₃-promoted reaction between N-phenoxyamides and alkynylbenziodoxolones.[5] This method proceeds at room temperature and involves a sophisticated tandem sequence, making it an attractive and straightforward protocol.

Causality Behind the Method: The choice of a metal-free pathway is driven by the need for cleaner and more cost-effective synthesis.[5] The reaction mechanism is elegant, involving a[5][5]-rearrangement followed by alkylidene carbene insertion, Michael addition, and finally, cyclization to form the oxazole ring.[5] This one-pot sequence minimizes purification steps and improves overall yield.

Caption: Metal-Free Synthesis Workflow for 2-(Oxazol-5-yl)phenol Derivatives.

Detailed Experimental Protocol: Metal-Free Synthesis

This protocol is adapted from the K₂CO₃-promoted synthesis of 2-(oxazol-5-yl)phenols.[5]

-

Preparation: To a flame-dried 25 mL round-bottom flask, add the N-phenoxyamide (0.5 mmol, 1.0 equiv) and the alkynylbenziodoxolone (0.6 mmol, 1.2 equiv).

-

Solvent and Promoter: Add anhydrous dichloromethane (DCM, 5 mL) to the flask, followed by finely pulverized potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).

-

Reaction: Stir the resulting suspension vigorously at room temperature. The causality here is that the base promotes the initial rearrangement, and room temperature conditions make the protocol highly accessible and energy-efficient.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(oxazol-5-yl)phenol derivative.

Biological Properties and Therapeutic Potential

The 2-(2-phenyl-5-oxazolyl)phenol scaffold is a versatile platform for developing therapeutic agents. Its derivatives have shown significant promise in oncology and dermatology.

Anticancer Activity

Phenolic and heterocyclic compounds are mainstays in cancer drug discovery.[1][6] Oxazole derivatives, in particular, have been investigated as potent cytotoxic agents against a variety of cancer cell lines.[7]

Mechanism of Action: While the exact mechanism can vary with substitution, some benzoxazole derivatives have been shown to exert their antibacterial effects through the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] This suggests that related enzymes in cancer cells, such as topoisomerases, could be potential targets for anticancer activity.

Quantitative Data: A study on novel 4-arylsulfonyl-1,3-oxazole derivatives demonstrated their anti-cancer activities against a panel of 59 cancer cell lines.[7] The data below highlights the growth inhibition potential of select compounds.

| Compound ID | Cancer Subpanel | Cell Line | Activity (Growth Percent) | Effect |

| D1 | CNS Cancer | SNB-75 | -1.57 | Cytostatic |

| D2 | Non-Small Cell Lung | HOP-92 | 34.11 | Anti-proliferative |

| D3 | Non-Small Cell Lung | NCI-H226 | -100.00 | Cytotoxic |

Data adapted from Biointerface Research in Applied Chemistry.[7] A negative growth percent indicates cell death (cytotoxicity), while a value near zero indicates growth arrest (cytostatic).

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity.[8] Its principle relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test 2-(2-phenyl-5-oxazolyl)phenol derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. The inclusion of a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) is critical for data validation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. Inhibitors of tyrosinase are of great interest in dermatology for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. Phenolic compounds are well-known tyrosinase inhibitors, and the 2-phenylbenzoxazole scaffold has been shown to be a promising platform for developing potent inhibitors.[9]

Structure-Activity Relationship: Research on a series of 2-phenylbenzoxazole derivatives revealed that the hydroxylation pattern on the 2-phenyl ring is critical for activity. Compounds with a 2,4-dihydroxyphenyl or 4-hydroxyphenyl moiety showed significant inhibitory potency against mushroom tyrosinase.[9]

| Compound | Substitution on 2-Phenyl Ring | Tyrosinase IC₅₀ (µM) |

| Kojic Acid (Control) | - | 14.33 ± 1.63 |

| Compound 3 | 2,4-dihydroxy | 2.05 ± 0.17 |

| Compound 5 | 4-hydroxy | 11.23 ± 0.99 |

| Compound 2 | 2,4-dimethoxy | > 200 |

| Compound 4 | 4-methoxy | > 200 |

Data adapted from MDPI.[9] The lower the IC₅₀ value, the more potent the inhibitor. The data clearly shows that free hydroxyl groups are essential for activity, as their methylation leads to a complete loss of potency.

Caption: Jablonski-style diagram illustrating the ESIPT photocycle.

Conclusion and Future Outlook

The derivatives of 2-(2-phenyl-5-oxazolyl)phenol are a compelling class of compounds with a rich profile of biological and photophysical properties. Modern, metal-free synthetic routes have made these scaffolds more accessible for research and development. Their demonstrated efficacy as anticancer agents and tyrosinase inhibitors provides a strong foundation for future drug discovery programs. Structure-activity relationship studies have shown that subtle modifications to the core can dramatically influence biological potency, offering a clear path for optimization.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets responsible for the observed anticancer activity to design more selective and potent analogues.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

-

Materials Science Applications: Leveraging the tunable ESIPT properties to develop advanced fluorescent sensors for detecting metal ions, pH changes, or specific biomolecules in complex biological systems.

The versatility of the 2-(2-phenyl-5-oxazolyl)phenol core ensures that it will remain an area of active investigation for years to come, with the potential to yield new therapeutics and advanced materials.

References

-

Sokhraneva, M. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Research Results in Pharmacology, 8(3), 1-8. Available at: [Link]

-

Kumar, S., & Singh, A. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 18(1), 1-10. Available at: [Link]

-

Li, Y., et al. (2018). Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential-[5][5]Rearrangement/Cyclization. Organic Letters, 20(24), 7848–7852. Available at: [Link]

-

Rowan, N. R., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2253. Available at: [Link]

- Google Patents. (n.d.). US12291525B2 - Process for synthesis of a 2-(5-isoxazolyl)-phenol.

-

Shaik, A. B., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-16. Available at: [Link]

-